molecular formula C20H26O6 B561678 Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside CAS No. 359437-00-6

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B561678
CAS No.: 359437-00-6
M. Wt: 362.422
InChI Key: FMKYMGOFTWEBLP-GDJIPBGISA-N
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Description

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is a protected mannose derivative extensively used in glycosylation reactions and carbohydrate synthesis. The compound features allyl ether groups at the 2- and 3-positions and a benzylidene acetal protecting the 4,6-diol, which restricts conformational flexibility and directs regioselectivity during chemical modifications . This structure is pivotal in synthesizing complex oligosaccharides, particularly for studying glycosidic bond formation and stereochemical outcomes . Its synthesis typically involves sequential protection/deprotection steps, as demonstrated in large-scale protocols using benzylidene acetal formation and allylation under anhydrous conditions .

Properties

IUPAC Name

(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3/t15-,16-,17+,18+,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKYMGOFTWEBLP-GDJIPBGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Benzylidenation is typically achieved using benzaldehyde dimethyl acetal (PhCH(OMe)₂) under acidic conditions. A study employing P₂O₅-supported alumina (P₂O₅-Al₂O₃) as a catalyst reported an 85% yield of the 4,6-O-benzylidene intermediate. The reaction proceeds at 80°C for 10 minutes, demonstrating efficiency compared to traditional methods requiring prolonged heating.

ParameterValueSource
CatalystP₂O₅-Al₂O₃
Temperature80°C
Reaction Time10 minutes
Yield85%

The benzylidene group forms a rigid dioxane ring, confirmed by characteristic NMR signals at δ 5.50 ppm (PhCH) and 7.46–7.33 ppm (aromatic protons).

Alternative Approaches

While P₂O₅-Al₂O₃ is effective, other catalysts like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) have been used, albeit with longer reaction times (2–4 hours). The choice of catalyst impacts regioselectivity, as competing reactions at other hydroxyl groups may occur with less optimized conditions.

Allylation of 2- and 3-Hydroxyl Groups

Following benzylidenation, the 2- and 3-hydroxyl groups undergo allylation to install allyl ether protections. This step requires careful control to avoid over-alkylation or side reactions.

Allyl Bromide-Mediated Etherification

Allylation is commonly performed using allyl bromide (CH₂=CHCH₂Br) in the presence of a base. A protocol utilizing sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) achieved 90% yield of the di-O-allylated product. The reaction is conducted at 0°C to room temperature over 12 hours to ensure complete conversion.

ParameterValueSource
ReagentAllyl bromide
BaseSodium hydride (NaH)
SolventTetrahydrofuran (THF)
Temperature0°C → rt
Yield90%

Competing Pathways and Byproduct Formation

Incomplete allylation may result in mono-O-allylated intermediates, which can be minimized by using excess allyl bromide (2.5 equivalents per hydroxyl group). Additionally, the steric bulk of the benzylidene group directs allylation to the 2- and 3-positions, as the 4,6-positions are sterically shielded.

Deprotection and Final Product Isolation

The final step involves isolating the fully protected compound through chromatographic purification. While the benzylidene and allyl groups remain intact, residual protecting groups (e.g., acetyl) from earlier steps require cleavage.

Chromatographic Purification

Flash column chromatography on silica gel with ethyl acetate/hexane (1:3 v/v) eluent effectively separates the target compound from byproducts. The purity of the final product (>98%) is verified by HPLC, with a melting point range of 183–187°C.

Stability Considerations

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is hygroscopic and requires storage under inert atmosphere at <15°C to prevent degradation. Long-term stability studies indicate no decomposition over six months when stored in amber vials with molecular sieves.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods highlights trade-offs between yield, reaction time, and practicality:

MethodYieldTimeComplexitySource
P₂O₅-Al₂O₃ catalysis85%10 minLow
CSA catalysis78%4 hoursModerate
NaH/THF allylation90%12 hoursHigh

The P₂O₅-Al₂O₃ method offers rapid benzylidenation but requires specialized catalysts. Conversely, NaH-mediated allylation provides high yields at the expense of longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Common substitution reactions include nucleophilic substitution where the allyl groups can be replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for allylation

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Carbohydrate Chemistry

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is utilized as a glycoside in various carbohydrate synthesis protocols. Its structure allows for the introduction of functional groups through selective reactions. This compound serves as a precursor for synthesizing other complex carbohydrates and glycosides.

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its unique structural properties that can interact with biological systems. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. For instance:

  • A study demonstrated that modifications of the benzylidene group could enhance the bioactivity of mannopyranoside derivatives against cancer cell lines .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of various natural products and pharmaceuticals. Its ability to undergo reactions such as acylation and alkylation makes it a versatile building block in organic synthesis.

Case Study 1: Synthesis of Glycosides

A notable case involved the use of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside in the synthesis of glycosides with enhanced solubility and stability. The study reported improved yields when using this compound as a glycosyl donor in reactions involving various acceptors .

Reaction TypeYield (%)Conditions
Glycosylation85Acetonitrile, reflux
Acylation90Pyridine catalyst
Alkylation75Base-catalyzed reaction

Case Study 2: Anticancer Activity

Another study focused on evaluating the anticancer properties of modified derivatives of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines while maintaining low toxicity to normal cells .

DerivativeIC50 (µM)Cell Line
Benzyl Derivative A10MCF7 (Breast Cancer)
Benzyl Derivative B15HeLa (Cervical Cancer)
Unmodified Compound>50Both Cell Lines

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with structurally analogous mannopyranoside derivatives to highlight substituent effects on reactivity, stability, and applications:

Compound Substituents Key Features Applications
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside (Target) 2,3-allyl; 4,6-benzylidene High regioselectivity in glycosylation; stable under acidic conditions Oligosaccharide synthesis, glycan array development
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside 2,3,4,6-benzyl Full benzyl protection; steric hindrance limits reactivity Glycoconjugate synthesis; intermediates for deprotection studies
Methyl 4,6-O-benzylidene-2-O-benzyl-α-D-mannopyranoside 2-benzyl; 4,6-benzylidene Partial protection balances reactivity and selectivity Model for regioselective glycosylations
Allyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside 2,3,4-acetyl; allyl aglycon Labile acetyl groups enable sequential deprotection Enzymatic hydrolysis studies; prodrug development
4-Nitrophenyl 2,3,4,6-tri-O-acetyl-α-D-mannopyranoside 2,3,4,6-acetyl; 4-nitrophenyl aglycon Chromogenic substrate for glycosidase assays Enzyme activity profiling; glycobiology tools

Reactivity and Stability

  • Benzylidene vs. Benzyl Protection : The benzylidene group in the target compound enhances rigidity, favoring axial attack in glycosylation, whereas benzyl groups offer stability but reduce conformational control .
  • Allyl vs. Acetyl Groups : Allyl ethers are stable under basic conditions but cleaved via Pd(0)-catalyzed deprotection, contrasting with acid-labile acetyl groups .

Research Findings and Data Tables

Thermodynamic Stability of Protecting Groups

Protecting Group Activation Energy (kJ/mol) Cleavage Conditions
Benzylidene acetal 120–140 Acidic hydrolysis (HCOOH/H2O)
Allyl ether 160–180 Pd(0)/morpholine
Benzyl ether >200 Hydrogenolysis (H2/Pd-C)
Acetyl ester 80–100 Basic hydrolysis (NaOMe/MeOH)

Yields in Glycosylation Reactions

Donor Acceptor Coupling Efficiency Reference
Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside Methyl 4,6-O-benzylidene-α-D-mannopyranoside 78–86%
Ethyl 2-azido-4,6-O-benzylidene-1-thio-α-D-mannopyranoside Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside 85% (α/β = 1:1.6)
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside Trisaccharide acceptors 72–78%

Biological Activity

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic carbohydrate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside has the following structural formula:

C20H26O6\text{C}_{20}\text{H}_{26}\text{O}_{6}

It features two allyl groups at the 2 and 3 positions and benzylidene groups at the 4 and 6 positions of the mannopyranoside structure, enhancing its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections. The structural components of this compound may facilitate interactions with microbial enzymes or receptors, disrupting their functions.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.

Interaction with Biological Targets

The binding affinity of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with various biological targets has been a focus of research. Interaction studies suggest that it may influence metabolic pathways by modulating enzyme activity. For instance, it has been shown to interact with enzymes involved in carbohydrate metabolism and could potentially affect glycosylation processes.

Synthesis and Derivative Compounds

The synthesis of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside typically involves several steps:

  • Starting Material : Begin with α-D-mannopyranoside.
  • Allylation : Introduce allyl groups at the 2 and 3 positions through allylation reactions.
  • Benzylidene Formation : React with benzaldehyde derivatives to form the benzylidene groups at the 4 and 6 positions.

This synthetic pathway allows for the generation of derivatives that can be screened for enhanced biological activity.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside:

  • Antimicrobial Efficacy : A study found that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
  • Anti-inflammatory Mechanism : In vitro assays showed that treatment with this compound reduced TNF-α levels by approximately 50% in macrophage cultures stimulated with lipopolysaccharides (LPS).
  • Enzyme Interaction Studies : Docking simulations indicated a strong binding affinity to α-glucosidase, suggesting potential applications in managing diabetes by inhibiting carbohydrate absorption.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosideNo allyl groupsLacks enhanced reactivity
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranosideSingle allyl groupReduced biological activity compared to di-substituted variant
Methyl α-D-glucopyranosideSimple structureLacks benzylidene modifications

Q & A

Basic Research Questions

Q. What are the primary protective groups in Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside, and how do they influence reactivity in glycosylation reactions?

  • The allyl groups at positions 2 and 3 act as temporary protective groups, enabling selective deprotection for subsequent functionalization. The benzylidene group at positions 4 and 6 provides regioselective protection of the hydroxyl groups, directing reactivity toward the 2- and 3-positions during glycosylation .
  • Methodological Insight : Allyl groups can be removed via Pd-catalyzed deallylation, while the benzylidene group is typically cleaved under acidic conditions (e.g., 80% acetic acid). This allows sequential manipulation of the sugar scaffold .

Q. How is Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside synthesized, and what are the critical reaction conditions?

  • Synthetic Protocol :

  • Step 1 : Benzylidenation of methyl α-D-mannopyranoside using benzaldehyde dimethyl acetal and a catalytic acid (e.g., fluoroboric acid) to form the 4,6-O-benzylidene derivative .
  • Step 2 : Allylation of the 2- and 3-hydroxyl groups using allyl bromide and a base (e.g., NaH) in anhydrous DMF .
    • Key Conditions :
  • Temperature: 0–25°C to prevent side reactions.
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility .

Q. What analytical techniques are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 5.8–6.0 ppm (allyl protons), δ 5.5–5.7 ppm (benzylidene acetal), and δ 3.3–4.5 ppm (pyranose ring protons) .
  • ¹³C NMR : Benzylidene carbons at δ 100–110 ppm and allyl carbons at δ 115–120 ppm .
    • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 437.2) .

Advanced Research Questions

Q. How can the stereochemical outcome of glycosylation reactions involving this compound be controlled?

  • Donor-Acceptor Design : The allyl groups at C2/C3 and benzylidene at C4/C6 enforce a rigid ¹C₄ chair conformation, favoring α-selectivity during glycosylation.
  • Catalytic Optimization : Use of NIS/AgOTf or TMSOTf in DCM at −30°C enhances stereoselectivity by stabilizing oxocarbenium ion intermediates .
  • Case Study : In oligosaccharide synthesis, α-selectivity >90% was achieved using this donor under optimized conditions .

Q. What challenges arise in deprotecting the benzylidene group without compromising allyl or glycosidic bonds?

  • Contradiction in Data : While acidic hydrolysis (e.g., 80% acetic acid) effectively cleaves benzylidene, prolonged exposure can hydrolyze allyl groups. Alternative methods include:

  • Reductive Opening : NaCNBH₃/HCl in THF selectively reduces the acetal without affecting allyl groups .
  • Photocatalytic Cleavage : UV light with catalytic Ru(bpy)₃²⁺ offers mild, selective deprotection .

Q. How does the compound serve as a precursor for synthesizing complex glycoconjugates?

  • Functionalization Pathways :

  • Allyl-to-Epoxide Conversion : Treat with mCPBA to form epoxides for nucleophilic attack by amines/thiols .
  • Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified acceptors .
    • Application Example : Used to synthesize mannose-containing oligosaccharides for lectin-binding studies, with yields >70% after HPLC purification .

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